molecular formula C25H24N2O2S B5216550 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2,6-dimethylphenyl)benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2,6-dimethylphenyl)benzamide

Cat. No. B5216550
M. Wt: 416.5 g/mol
InChI Key: XWMFWVFDPZLSPI-UHFFFAOYSA-N
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2,6-dimethylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidinone derivative and has been found to exhibit a range of biological activities, making it an interesting target for further investigation.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2,6-dimethylphenyl)benzamide is not fully understood. However, it has been proposed that the compound may exert its biological effects by interacting with specific proteins or enzymes in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2,6-dimethylphenyl)benzamide can affect a range of biochemical and physiological processes. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2,6-dimethylphenyl)benzamide in lab experiments is that it has been extensively studied and its biological activities are well-characterized. This makes it a useful tool for investigating specific biological processes.
However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments to investigate its effects on specific biological pathways.

Future Directions

There are several potential future directions for research on 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2,6-dimethylphenyl)benzamide. One area of interest is its potential as an anti-cancer agent. Further studies could investigate the compound's effects on specific cancer cell types and explore its potential as a therapeutic agent.
In addition, further research could investigate the compound's effects on other biological processes, such as its potential as an anti-inflammatory agent. Studies could also investigate the compound's mechanism of action, which could provide insights into its biological effects and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2,6-dimethylphenyl)benzamide has been described in the literature. One method involves the reaction of 2,6-dimethylaniline, benzyl isothiocyanate, and 2-mercaptoacetic acid in the presence of a base to form the thiazolidinone ring. The resulting compound is then reacted with 4-chlorobenzoyl chloride to yield the final product.

Scientific Research Applications

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2,6-dimethylphenyl)benzamide has been studied for its potential applications in a range of scientific research areas. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, making it a promising candidate for further investigation.
In addition, this compound has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, which could make it a useful tool in the treatment of inflammatory diseases.

properties

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-17-7-6-8-18(2)23(17)26-24(29)20-11-13-21(14-12-20)25-27(22(28)16-30-25)15-19-9-4-3-5-10-19/h3-14,25H,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMFWVFDPZLSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2,6-dimethylphenyl)benzamide

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